molecular formula C7H13NO2 B15093777 (3S,4S)-3-Methylpiperidine-4-carboxylic acid

(3S,4S)-3-Methylpiperidine-4-carboxylic acid

Cat. No.: B15093777
M. Wt: 143.18 g/mol
InChI Key: WLGOHASCUQHBRC-RITPCOANSA-N
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Description

(3S,4S)-3-Methylpiperidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s stereochemistry is defined by the (3S,4S) configuration, indicating the spatial arrangement of its atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methylpiperidine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine or its derivatives.

    Chiral Resolution: The chiral centers are introduced through chiral resolution techniques or asymmetric synthesis.

    Functional Group Modification:

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of activating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

(3S,4S)-3-Methylpiperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular responses.

    Pathways Involved: The compound can influence metabolic pathways, affecting biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Hydroxy-4-methyloctanoic acid: Shares similar stereochemistry but differs in functional groups.

    (3S,4S)-3-Hydroxytetradecane-1,3,4-tricarboxylic acid: Another compound with similar stereochemistry but with additional carboxylic acid groups.

Uniqueness

(3S,4S)-3-Methylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S,4S)-3-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-4-8-3-2-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

WLGOHASCUQHBRC-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1C(=O)O

Canonical SMILES

CC1CNCCC1C(=O)O

Origin of Product

United States

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